REACTION_CXSMILES
|
[F:1][C:2]([F:16])([F:15])[CH2:3][S:4][C:5]1[N:10]=[CH:9][C:8]([C:11]([O:13]C)=[O:12])=[CH:7][CH:6]=1.[OH-].[Na+]>CO>[F:16][C:2]([F:1])([F:15])[CH2:3][S:4][C:5]1[N:10]=[CH:9][C:8]([C:11]([OH:13])=[O:12])=[CH:7][CH:6]=1 |f:1.2|
|
Name
|
methyl 6-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-3-carboxylate
|
Quantity
|
345 mg
|
Type
|
reactant
|
Smiles
|
FC(CSC1=CC=C(C=N1)C(=O)OC)(F)F
|
Name
|
Intermediate 210
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(CSC1=CC=C(C=N1)C(=O)OC)(F)F
|
Name
|
|
Quantity
|
1.37 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The remaining residue was dissolved in water (20 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (3×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined organics were dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(CSC1=CC=C(C=N1)C(=O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |